molecular formula C23H24N2O5 B2824292 (2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 478481-48-0

(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2824292
CAS No.: 478481-48-0
M. Wt: 408.454
InChI Key: MWRWIRQECPIPLL-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a chromene core, which is known for its diverse biological activities, and is functionalized with methoxy and imino groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the methoxy and imino groups. The final step involves the attachment of the tetrahydrofuran-2-ylmethyl group to the chromene carboxamide.

    Chromene Core Synthesis: The chromene core can be synthesized via a cyclization reaction of suitable precursors under acidic or basic conditions.

    Functionalization: The methoxy groups are introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

    Imino Group Introduction: The imino group is typically introduced via a condensation reaction with an appropriate amine.

    Final Coupling: The tetrahydrofuran-2-ylmethyl group is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the imino group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Oxidized chromene derivatives.

    Reduction: Amino-chromene derivatives.

    Substitution: Substituted chromene derivatives with varied functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound’s methoxy and imino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The chromene core can interact with cellular pathways involved in oxidative stress and inflammation, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide: Lacks the tetrahydrofuran-2-ylmethyl group.

    (2Z)-8-methoxy-2-[(2-hydroxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide: Has a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the tetrahydrofuran-2-ylmethyl group in (2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide enhances its solubility and potential interactions with biological targets, making it unique compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

8-methoxy-2-(2-methoxyphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-27-19-10-4-3-9-18(19)25-23-17(22(26)24-14-16-8-6-12-29-16)13-15-7-5-11-20(28-2)21(15)30-23/h3-5,7,9-11,13,16H,6,8,12,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRWIRQECPIPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.